7-Chloro-4-methylquinoline-2-thiol is a chemical compound belonging to the quinoline family, characterized by its unique thiol functional group. The compound's molecular formula is with a molecular weight of approximately 195.63 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its biological activity and structural properties.
7-Chloro-4-methylquinoline-2-thiol can be synthesized from various precursors, including chlorinated quinolines and thiol derivatives. Its synthesis has been explored in multiple studies, highlighting its relevance in both academic and industrial chemistry.
7-Chloro-4-methylquinoline-2-thiol is classified as a heterocyclic aromatic compound due to the presence of a nitrogen atom in its ring structure. It also falls under the category of thio compounds, which are characterized by the presence of sulfur atoms.
The synthesis of 7-Chloro-4-methylquinoline-2-thiol typically involves several methods:
The structure of 7-Chloro-4-methylquinoline-2-thiol consists of a quinoline ring system substituted at the 7-position with a chlorine atom and at the 4-position with a methyl group. The thiol (-SH) group is located at the 2-position of the quinoline ring.
InChI=1S/C10H8ClN/c1-6-3-4-9(11)8(5-6)10(12)13-7-2/h3-5,12H,1-2H3QWQKXKZFLZBHDL-UHFFFAOYSA-N7-Chloro-4-methylquinoline-2-thiol participates in various chemical reactions:
These reactions are typically facilitated by adjusting reaction conditions such as temperature, solvent choice, and catalyst presence to optimize yields and selectivity .
The mechanism of action for 7-Chloro-4-methylquinoline-2-thiol is primarily linked to its interactions with biological targets:
The exact pathways depend on the specific application context, such as antimicrobial or anticancer studies .
Relevant data regarding melting points, boiling points, and spectral characteristics (e.g., NMR spectra) are crucial for identifying and characterizing this compound in laboratory settings.
7-Chloro-4-methylquinoline-2-thiol has several scientific uses:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: